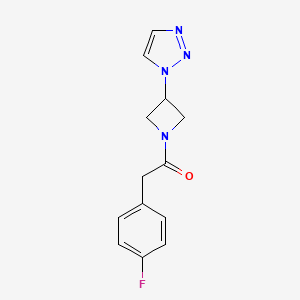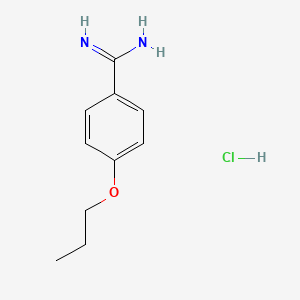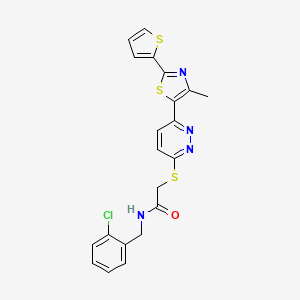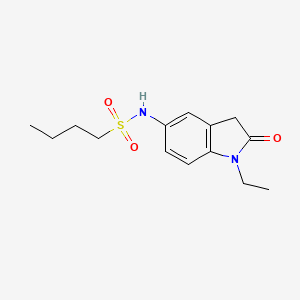
N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide” is a derivative of isatin-based Schiff bases . These derivatives have been synthesized by the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . They have been used in biological studies, including antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities .
Synthesis Analysis
The synthesis of these derivatives involves the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives was proved by physical and spectral analysis .Molecular Structure Analysis
The molecular structure of these derivatives was confirmed by physical and spectral analysis . The quantum chemical calculations, including HOMO, LUMO, and energy band gap were determined .Chemical Reactions Analysis
These derivatives have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‑3, and lung cancer NCI‑H23 . Especially, six compounds exhibited cytotoxicity equal or superior to positive control PAC‑1, the first procaspase‑3 activating compound .Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives were determined by quantum chemical calculations, including HOMO, LUMO, and energy band gap .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide derivatives have been explored for their antimicrobial properties. Fadda, El-Mekawy, and AbdelAal (2016) synthesized novel N-sulfonates with potential biological activity, including antimicrobial and antifungal activities. Among the synthesized compounds, a related sulfonate showed high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Drug Metabolism Studies The compound was used in drug metabolism studies, specifically in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study by Zmijewski et al. (2006) highlighted the utility of microbial-based biocatalytic systems for producing mammalian metabolites of compounds like this compound (Zmijewski et al., 2006).
Catalysis in Organic Synthesis The compound has also found applications in the field of organic synthesis. Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst, which demonstrated efficiency in promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This indicates the potential of this compound derivatives in catalysis and organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).
Synthesis of Novel Pharmaceutical Compounds Moreover, the compound has been used in the synthesis of new pharmaceutical compounds. For example, the research by Hussein (2018) involved the creation of novel hybrid sulfonamide carbamates, showing potential for antimicrobial activities, indicating the diverse pharmaceutical applications of this compound (Hussein, 2018).
Development of Antidepressant and Cognitive Enhancers The compound has been investigated for its potential in the development of antidepressants and cognitive enhancers. Canale et al. (2016) found that N-alkylated arylsulfonamides, a related class, can act as potent 5-HT7 receptor antagonists and exhibit antidepressant-like and pro-cognitive properties in vivo (Canale et al., 2016).
Potential in Enzyme Inhibition Additionally, this compound derivatives have been explored for enzyme inhibition. Akbaba et al. (2014) synthesized sulfonamides derived from indanes and tetralines, evaluating their inhibitory effects on human carbonic anhydrase isozymes, indicating potential applications in enzyme inhibition research (Akbaba et al., 2014).
Application in Green Chemistry The compound has been utilized in green chemistry applications. Danish et al. (2020) synthesized a series of new solid esters using a greener chemistry strategy involving simple reactions with sulfonamide ligand, demonstrating the environmentally friendly applications of these compounds (Danish et al., 2020).
Wirkmechanismus
Target of Action
N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to interact with many proteins involved in cellular apoptotic pathways, such as bim, bax, bcl-2, p53, rip, ded, apo2l, and xiap . These interactions suggest that indole derivatives may affect these pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-5-8-20(18,19)15-12-6-7-13-11(9-12)10-14(17)16(13)4-2/h6-7,9,15H,3-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOPYFRWUGXETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2968009.png)
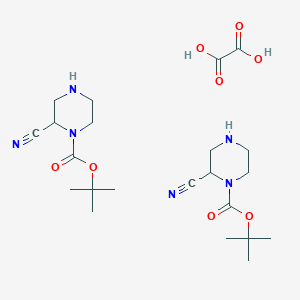
![2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2968012.png)
![{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2968013.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2968014.png)
![7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2968015.png)
![2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2968016.png)
